molecular formula C27H25NO5 B557383 (2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(benzyloxy)pyrrolidine-2-carboxylic acid CAS No. 174800-02-3

(2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(benzyloxy)pyrrolidine-2-carboxylic acid

Cat. No.: B557383
CAS No.: 174800-02-3
M. Wt: 443,49 g/mole
InChI Key: XGFMHBUVVWZBFT-CLOONOSVSA-N
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Description

(2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(benzyloxy)pyrrolidine-2-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C27H25NO5 and its molecular weight is 443,49 g/mole. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of Fmoc-Hyp(Bzl)-OH is the amino groups in solid phase peptide synthesis . It serves as a protecting group for these amino groups, allowing for the selective synthesis of peptides .

Mode of Action

Fmoc-Hyp(Bzl)-OH interacts with its targets by attaching to the amino groups of the peptide chain during the synthesis process . This attachment protects these groups from reacting prematurely during the synthesis . The Fmoc group is readily deprotected by secondary amines such as piperidine, making it a versatile tool in peptide synthesis .

Biochemical Pathways

Fmoc-Hyp(Bzl)-OH plays a crucial role in the solid phase peptide synthesis (SPPS) pathway . SPPS is a method used to produce peptides, which are biomolecules with several biological activities . Fmoc-Hyp(Bzl)-OH, as a protecting group, facilitates the stepwise addition of amino acids in this pathway .

Pharmacokinetics

The pharmacokinetics of Fmoc-Hyp(Bzl)-OH are largely determined by its role in peptide synthesisInstead, it is removed (deprotected) during the synthesis process .

Result of Action

The use of Fmoc-Hyp(Bzl)-OH in peptide synthesis results in the production of peptides with specific sequences . These peptides can have various molecular and cellular effects, depending on their structure and the biological context in which they are used .

Action Environment

The action of Fmoc-Hyp(Bzl)-OH is influenced by the conditions of the peptide synthesis process. Factors such as the choice of solvent, temperature, and the presence of other reagents can affect the efficiency of the Fmoc protection and deprotection .

Properties

IUPAC Name

(2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-phenylmethoxypyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO5/c29-26(30)25-14-19(32-16-18-8-2-1-3-9-18)15-28(25)27(31)33-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,19,24-25H,14-17H2,(H,29,30)/t19-,25+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGFMHBUVVWZBFT-CLOONOSVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10610417
Record name (4R)-4-(Benzyloxy)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10610417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174800-02-3
Record name (4R)-4-(Benzyloxy)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10610417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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